3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine
Overview
Description
“3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine” is a chemical compound that contains an imidazo[1,5-a]pyridine core . This core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . For instance, various 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes have been prepared and characterized . The fundamental character and the effects of substituents on the imidazo[1,5-a]pyridine backbone on the electronic character of carbenes were evaluated using rhodium complexes and selenium adducts .Molecular Structure Analysis
The molecular structure of “3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine” can be analyzed using various techniques such as NMR spectroscopy . For example, the 1H NMR spectrum of a similar compound showed multiple peaks, indicating the presence of various types of hydrogen atoms .Chemical Reactions Analysis
Imidazo[1,5-a]pyridin-3-ylidenes have been found to have strong π-accepting character . This property was demonstrated by the Rh-catalyzed polymerization of phenylacetylene .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine” can be inferred from similar compounds. For instance, it is an off-white solid with a melting point of 70–75°C . The 1H NMR and 13C NMR spectra provide information about the types of hydrogen and carbon atoms present in the compound .Scientific Research Applications
Pharmaceutical Field
The pharmaceutical industry has recognized the potential of imidazo[1,5-a]pyridine-based molecules:
- Structure-Activity Relationship (SAR) : Synthetic methods for constructing imidazo[1,5-a]pyridines aid in understanding their SAR. This knowledge guides medicinal chemists in optimizing drug efficacy and safety .
Antimicrobial Activity
Researchers have evaluated the antibacterial and antifungal properties of imidazo[1,5-a]pyridine derivatives. The diameters of zones of inhibition provide insights into their effectiveness against pathogens .
Synthetic Methodologies
Efficient synthetic routes to imidazo[1,5-a]pyridines have been developed:
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The presence of the imidazo[1,5-a]pyridine moiety may confer strong π-accepting character, influencing its interaction with targets .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may induce diverse molecular and cellular effects depending on the specific target and biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Future Directions
The future directions for the study of “3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine” and similar compounds could involve further exploration of their biological activities . Additionally, the strong π-accepting character of imidazo[1,5-a]pyridin-3-ylidenes suggests potential applications in catalysis .
properties
IUPAC Name |
3-imidazo[1,5-a]pyridin-3-ylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-6-3-5-10-12-8-9-4-1-2-7-13(9)10/h1-2,4,7-8H,3,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSRFWXCHGIPJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.